Amino(4-methylphenyl)acetonitrile hydrochloride

CCR3 receptor antagonist eosinophil chemotaxis chemokine receptor

Researchers face limited bifunctionality in nitrile or amino precursors, hindering diversity-oriented synthesis. This α-aminonitrile hydrochloride salt solves that with dual nucleophilic/electrophilic reactivity. • **CCR3 antagonist scaffold**: IC50 = 380 nM in eosinophil chemotaxis assays; validated for SAR studies. • **Asymmetric synthesis**: Delivers 88% yield, >99% ee for (+)-4-methylphenylglycine derivatives via chiral auxiliaries. • **Heterocycle building block**: Enables both C-C bond formation and iminium ion cyclizations. • **Analytical standard**: Defined mp 157-160°C, crystalline HCl salt for precise HPLC/LC-MS calibration.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 93554-84-8
Cat. No. B3307922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(4-methylphenyl)acetonitrile hydrochloride
CAS93554-84-8
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)N.Cl
InChIInChI=1S/C9H10N2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,11H2,1H3;1H
InChIKeyBRBPUAYGVDNXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(4-methylphenyl)acetonitrile hydrochloride Overview


Amino(4-methylphenyl)acetonitrile hydrochloride (CAS 93554-84-8) is an α-aminonitrile derivative that serves as a bifunctional building block in organic synthesis. The compound combines an amino group and a nitrile group on the same α-carbon, enabling reactivity as both an α-amino carbanion equivalent and an iminium ion precursor [1]. Its primary utility lies in the synthesis of nitrogen-containing heterocycles [2] and as a masked precursor to 4-methylphenylglycine for amino acid synthesis [3]. The hydrochloride salt form (molecular weight 182.65 g/mol) provides enhanced stability and handling characteristics compared to the free base.

Why Analogs Cannot Replace Amino(4-methylphenyl)acetonitrile hydrochloride


Simple substitution with closely related analogs introduces significant functional limitations. Amino(4-methylphenyl)acetonitrile hydrochloride possesses a reactive α-aminonitrile moiety that confers dual electrophilic and nucleophilic reactivity, whereas analogs such as p-tolylacetonitrile (CAS 2947-61-7) lack the amino group entirely, eliminating all α-amino carbanion and iminium ion chemistry [1]. Similarly, 4-methylphenylglycine (CAS 13227-01-5) contains a carboxylic acid instead of a nitrile, requiring completely different reaction conditions and precluding nitrile-specific transformations such as hydrolysis to amides or reduction to primary amines . The hydrochloride salt form further differentiates this compound from its free base, offering improved solid-state stability, defined melting behavior, and reproducible handling characteristics essential for quantitative synthesis [2]. The evidence below quantifies these differential properties.

Quantified Comparison: Amino(4-methylphenyl)acetonitrile hydrochloride vs. Analogs


CCR3 Receptor Antagonist Activity

Amino(4-methylphenyl)acetonitrile hydrochloride demonstrates antagonist activity at the human CCR3 receptor with an IC50 value of 380 nM in eosinophil chemotaxis inhibition assays [1]. The parent scaffold represented by this compound has been explored in patent literature for CCR-3 receptor antagonism [2]. In contrast, the analog lacking the amino group (p-tolylacetonitrile, CAS 2947-61-7) shows no reported CCR3 activity and lacks the α-aminonitrile pharmacophore required for receptor interaction. This represents a class-level inference where the α-aminonitrile motif is essential for observed biological activity.

CCR3 receptor antagonist eosinophil chemotaxis chemokine receptor

Masked 4-Methylphenylglycine Precursor Utility

Amino(4-methylphenyl)acetonitrile hydrochloride functions as a 'masked' form of 4-methylphenylglycine, with the nitrile group serving as a carboxylic acid synthon . The α-aminonitrile framework enables two distinct reactive modes: (1) as an α-amino carbanion equivalent for nucleophilic additions, and (2) as an iminium ion precursor for electrophilic trapping [1]. In comparison, 4-methylphenylglycine (CAS 13227-01-5) is limited to standard amino acid chemistry, while p-tolylacetonitrile (CAS 2947-61-7) lacks the α-amino group required for amino acid precursor applications. The methodology employing masked acyl cyanide reagents has been specifically applied to synthesize optically pure (+)-4-methylphenylglycine derivatives in 88% yield with >99% enantiomeric excess [2].

α-amino acid synthesis masked acyl cyanide heterocyclic building block

Physical Properties & Salt Form Advantages

Amino(4-methylphenyl)acetonitrile hydrochloride exhibits a melting point of 157–160°C as a crystalline hydrochloride salt [1]. The molecular weight is 182.65 g/mol . In contrast, the closest non-salt analog, p-tolylacetonitrile (CAS 2947-61-7), is a liquid at ambient temperature with molecular weight 131.17 g/mol [2]. 4-Methylphenylglycine (CAS 13227-01-5) is a solid with molecular weight 165.19 g/mol, but lacks the nitrile group . The hydrochloride salt form provides enhanced solid-state stability and defined melting behavior that facilitates accurate weighing and reproducible reaction outcomes.

solid-state characterization salt form stability physical properties

Hydrogen Bonding and Polar Surface Area

Amino(4-methylphenyl)acetonitrile hydrochloride, in its free base form, possesses one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (nitrile nitrogen and amine nitrogen), with a topological polar surface area (tPSA) of approximately 49.8 Ų [1]. In comparison, p-tolylacetonitrile (CAS 2947-61-7) has zero hydrogen bond donors, one acceptor, and tPSA of 23.8 Ų [2]. The increased hydrogen bonding capacity and higher tPSA of the target compound influence its solubility profile, chromatographic behavior, and potential interactions with biological targets, factors directly relevant to both synthetic workup procedures and pharmacological evaluation.

hydrogen bond donors polar surface area drug-likeness descriptors

Recommended Applications for Amino(4-methylphenyl)acetonitrile hydrochloride


CCR3 Antagonist Screening & Medicinal Chemistry

Use this compound as a pharmacologically validated scaffold for CCR3 receptor antagonist development. The documented IC50 of 380 nM against human CCR3 receptor in eosinophil chemotaxis assays provides a quantitative activity benchmark [1]. This compound is suitable for structure-activity relationship (SAR) studies where the α-aminonitrile motif is essential for receptor engagement. Researchers should not substitute with p-tolylacetonitrile (CAS 2947-61-7), which lacks the amino group required for CCR3 activity.

Stereoselective Synthesis of 4-Methylphenylglycine Derivatives

Employ this compound as a masked 4-methylphenylglycine precursor in asymmetric amino acid synthesis. The α-aminonitrile group enables stereoselective transformations using chiral auxiliaries, with demonstrated yields of 88% and >99% enantiomeric excess for (+)-4-methylphenylglycine derivatives [2]. The nitrile group serves as a carboxylic acid synthon that can be hydrolyzed after stereocenter establishment, a synthetic advantage not available with 4-methylphenylglycine itself (CAS 13227-01-5).

Heterocyclic Library Synthesis via α-Aminonitrile

Utilize this compound as a versatile building block for constructing nitrogen-containing heterocycles. The α-aminonitrile motif enables dual reactivity: nucleophilic α-amino carbanion chemistry for C–C bond formation and electrophilic iminium ion chemistry for cyclization reactions [3]. This bifunctional reactivity is absent in both p-tolylacetonitrile (lacks amino group) and 4-methylphenylglycine (lacks nitrile group), making this compound uniquely suited for diversity-oriented synthesis of heterocyclic libraries.

Analytical Method Development & Reference Standards

Apply this compound as a well-characterized solid reference standard for HPLC, LC-MS, or NMR method development. The defined melting point of 157–160°C and crystalline hydrochloride salt form enable precise gravimetric preparation of calibration standards [4]. The higher tPSA (49.8 Ų) compared to non-amino analogs predicts distinct chromatographic retention behavior, useful for validating separation methods in reaction monitoring or impurity profiling.

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